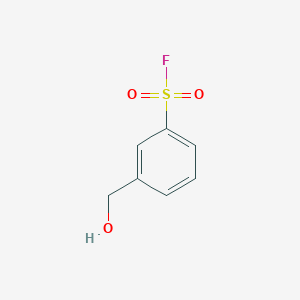

3-(Hydroxymethyl)benzene-1-sulfonyl fluoride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-(hydroxymethyl)benzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO3S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-4,9H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZQUNIVKIALDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96892-89-6 | |

| Record name | 3-(hydroxymethyl)benzene-1-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties of 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride

This guide details the chemical properties, reactivity profile, and applications of 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride (CAS 96892-89-6), a critical bifunctional building block in modern covalent drug discovery and chemical biology.[1][2]

A Bifunctional SuFEx Hub for Covalent Ligand Discovery[1]

Executive Summary

This compound is a privileged scaffold in the field of Sulfur-Fluoride Exchange (SuFEx) click chemistry.[1] Unlike traditional sulfonyl chlorides, which are highly susceptible to rapid hydrolysis, the sulfonyl fluoride (-SO₂F) moiety offers a unique balance of thermodynamic stability and kinetic reactivity.[2] It remains inert under physiological conditions until activated by specific protein microenvironments (e.g., the phenol of Tyrosine or the

This compound serves as a "warhead linker" :

-

The Warhead: The -SO₂F group acts as a latent electrophile for covalent protein modification.

-

The Handle: The meta-hydroxymethyl group (-CH₂OH) provides a versatile attachment point for drug pharmacophores via esterification, etherification, or oxidation-then-amination.[1]

Physicochemical Profile

| Property | Data | Notes |

| IUPAC Name | 3-(Hydroxymethyl)benzenesulfonyl fluoride | |

| CAS Number | 96892-89-6 | Distinct from PMSF (329-98-6) |

| Molecular Formula | C₇H₇FO₃S | |

| Molecular Weight | 190.19 g/mol | |

| Physical State | White to off-white crystalline solid | Low melting point (typically 40–60°C range for analogs) |

| Solubility | DMSO, DMF, Acetonitrile, DCM | Hydrolytically stable in neutral aqueous buffer for hours/days |

| LogP (Calc) | ~1.2 | Moderate lipophilicity, suitable for cell permeability |

| Storage | -20°C, Desiccated | Avoid strong bases during storage |

Reactivity Landscape & Mechanistic Insight[2]

The utility of this compound lies in its orthogonal reactivity . The alcohol and the sulfonyl fluoride can be manipulated independently.

The SuFEx Mechanism (The Warhead)

The sulfonyl fluoride is an electrophile that undergoes substitution at the sulfur(VI) center. Unlike sulfonyl chlorides (which react via an associative-dissociative mechanism susceptible to water), sulfonyl fluorides are kinetically stabilized by the high bond dissociation energy of the S-F bond and the low polarizability of fluorine.[2]

-

Activation: Reactivity is "gated." It requires either:

-

Proximity: A nucleophile (e.g., Tyr-OH) held in close proximity within a protein binding pocket.

-

Catalysis: Activation by H-bonding networks (e.g., oxyanion holes) or specific Lewis bases (e.g., DBU, BEMP) in synthetic contexts.[2]

-

-

Target Residues: Primarily Tyrosine (forming a sulfonate ester) and Lysine (forming a sulfonamide). Also reacts with Serine (catalytic triads) and Histidine .[3]

The Hydroxymethyl Handle (The Linker)

The meta-positioning of the hydroxymethyl group is geometrically significant. It projects the warhead away from the core scaffold, allowing the -SO₂F to "scan" for nucleophiles on the protein surface near the binding site.[2]

-

Oxidation: Can be oxidized to the aldehyde (using Dess-Martin Periodinane) for reductive amination with amine-bearing ligands.[1]

-

Substitution: Can be converted to a bromide or mesylate for nucleophilic substitution.

-

Esterification: Direct coupling to carboxylic acids.

Reactivity Diagram[2]

Caption: Orthogonal reactivity pathways. The alcohol handles ligand attachment (green), while the sulfonyl fluoride handles protein conjugation (red).[2]

Applications in Drug Discovery[2][5][6]

Covalent Fragment Screening

Researchers attach this building block to a library of "scaffold" molecules. The resulting library is screened against a target protein (e.g., by Mass Spectrometry).[2][3]

-

Hit ID: If the scaffold binds, the -SO₂F is brought close to a nucleophilic residue.[2]

-

Reaction: A covalent bond forms.[3]

-

Readout: A mass shift corresponding to the ligand mass (minus HF).

PROTAC Linker Design

In Targeted Protein Degradation (TPD), this molecule serves as a "covalent E3 ligase recruiter."[2] By attaching an E3 ligase ligand to the alcohol side, the -SO₂F can covalently modify the E3 ligase (or the target), potentially altering degradation kinetics or selectivity.[2]

Experimental Protocols

Protocol A: Synthesis of a Covalent Probe (Esterification)

Use this protocol to attach the warhead to a carboxylic acid-containing drug scaffold (R-COOH).[1]

-

Reagents: Drug Scaffold (1.0 eq), this compound (1.2 eq), EDC·HCl (1.5 eq), DMAP (0.1 eq), DCM (anhydrous).[2]

-

Procedure:

-

Dissolve Drug Scaffold in anhydrous DCM under inert atmosphere (N₂/Ar).

-

Add EDC[1]·HCl and DMAP; stir for 15 min at 0°C to activate the acid.

-

Add this compound.[1]

-

Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Monitoring: Monitor by TLC or LC-MS. The -SO₂F group is generally stable to EDC coupling conditions.[1]

-

-

Workup: Dilute with DCM, wash with 0.1 M HCl (rapidly), then Sat. NaHCO₃, then Brine.[2] Dry over Na₂SO₄.[3]

-

Purification: Flash chromatography. Note: Avoid methanol in the eluent if the product is stored for long periods, though -SO₂F is relatively stable to alcohols without base.[1][2]

Protocol B: SuFEx Protein Labeling Assay

Use this to test if your covalent probe modifies a target protein.

-

Setup:

-

Protein: Recombinant target protein (1–5 µM) in PBS (pH 7.4).

-

Probe: DMSO stock of the synthesized probe (10–100 µM final).

-

-

Incubation:

-

Add probe to protein solution (keep DMSO < 1%).

-

Incubate at 37°C for 1–4 hours.

-

-

Readout (Intact Protein MS):

Safety & Handling

-

Toxicity: Sulfonyl fluorides are covalent modifiers.[3] Treat as a potential sensitizer and irreversible inhibitor of serine proteases (similar to PMSF).

-

Hydrolysis: While stable, prolonged exposure to basic aqueous solutions (pH > 8.[2]5) will hydrolyze the fluoride to the sulfonic acid (non-reactive).

-

Incompatibility: Avoid strong reducing agents (LiAlH₄) which may reduce the sulfonyl group. NaBH₄ is generally tolerated at low temperatures.

References

-

Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [1]

-

Jones, L. H. (2015). "Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes." ACS Chemical Biology. [1]

-

Enamine Store. "3-(Hydroxymethyl)benzenesulfonyl fluoride - Catalog Entry." Enamine. (Search CAS 96892-89-6 for commercial specs).

-

Kelly, J. W., et al. (2018).[2] "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Accounts of Chemical Research. [1]

Sources

Technical Guide: Stability of 3-(Hydroxymethyl)benzene-1-sulfonyl Fluoride in Aqueous Solution

[1][2]

Executive Summary

This compound is an aryl sulfonyl fluoride , a class of electrophiles distinct from the highly labile benzyl sulfonyl fluorides (e.g., PMSF).[1][2] While sulfonyl chlorides hydrolyze rapidly in water, this compound exhibits kinetic stability at neutral and acidic pH, functioning as a "latent" electrophile that reacts selectively with nucleophiles (e.g., Tyrosine, Lysine) or upon activation (SuFEx chemistry).[1]

Structural Basis of Stability

To predict and manipulate the stability of this molecule, one must understand the electronic environment of the sulfonyl fluoride warhead.

Aryl vs. Benzyl Sulfonyl Fluorides

It is critical to distinguish this compound from PMSF (Phenylmethylsulfonyl fluoride).[1][2]

-

PMSF (Benzyl-SO

F): The sulfonyl group is attached to an -

Target Molecule (Aryl-SO

F): The sulfonyl group is directly attached to the aromatic ring.[1][2] The

Influence of the Hydroxymethyl Group

The hydroxymethyl (

-

Electronic Effect: It acts as a weak inductive electron-withdrawing group (

effect) but does not participate in resonance with the sulfonyl group due to the meta positioning.[1][2] This slightly increases the electrophilicity of the sulfur compared to unsubstituted benzenesulfonyl fluoride, potentially increasing hydrolysis rates slightly at high pH, but not catastrophically. -

Solubility: The polar hydroxyl group enhances aqueous solubility, ensuring the molecule is available for reaction (or hydrolysis) rather than precipitating.[1]

Mechanistic Analysis of Hydrolysis

Hydrolysis occurs via a nucleophilic substitution at the hexavalent sulfur atom (

Reaction Pathway

The reaction is predominantly base-catalyzed .[1][2] At neutral/acidic pH, water is a poor nucleophile for the stable Ar-SO

Figure 1: Base-catalyzed hydrolysis pathway.[1][2] The attack of the hydroxide ion is the rate-limiting step.[1]

pH-Rate Profile[1][2]

-

pH < 4: Highly stable.[1] Protonation of the sulfonyl oxygens is negligible; fluoride is a poor leaving group in acidic media.[1]

-

pH 7.0 - 7.5: Metastable.[1][2] Hydrolysis is slow (

is low).[1][2] Suitable window for protein labeling.[1] -

pH > 9.0: Unstable.[1] Hydrolysis competes significantly with bioconjugation.[1]

Experimental Protocols for Stability Testing

Researchers should validate the stability of their specific lot, as impurities (sulfonic acid) can catalyze further degradation.[1]

Method A: F NMR Spectroscopy (Gold Standard)

Fluorine NMR is superior to HPLC because it directly observes the unique chemical shift of the sulfonyl fluoride versus the free fluoride ion.[1][2]

Protocol:

-

Preparation: Dissolve 10 mg of compound in 500

L of deuterated solvent (e.g., DMSO- -

Initiation: Add 50

L of stock to 450 -

Acquisition: Immediately acquire a

spectrum.[1] The Ar-SO -

Time-Course: Acquire spectra every 30 minutes for 12 hours.

-

Quantification: Integrate the starting material peak vs. the free fluoride ion peak (approx.

ppm).[1][2] -

Calculation: Plot

vs. time to determine the pseudo-first-order rate constant (

Method B: RP-HPLC

Use this method if NMR is unavailable.[1][2]

Protocol:

-

Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1]

-

Workflow:

Figure 2: Workflow for determining aqueous stability half-life.

Summary of Stability Data

The following data represents the expected behavior of this compound based on structural analogs (e.g., AEBSF, Benzenesulfonyl fluoride) [1, 2].

| Parameter | Condition | Stability Status | Estimated |

| pH | Acidic (pH 4.[1][2]0) | High | > 1 Week |

| Neutral (pH 7.[1][2]4) | Moderate | 24 - 48 Hours | |

| Basic (pH 9.[1][2]0) | Low | < 2 Hours | |

| Temperature | 4°C | High | Stable |

| 37°C | Moderate | Degradation accelerated 2-3x | |

| Nucleophiles | Tris/Glycine Buffer | Unstable | Reacts with amines (avoid Tris!) |

| PBS / HEPES | Stable | Recommended buffers |

Critical Note: Do not use Tris, Glycine, or primary amine buffers during stability testing or storage, as the sulfonyl fluoride will covalently modify the amine buffer components (SuFEx reaction), leading to false "instability" readings [3].[1]

Storage and Handling Recommendations

-

Solid State: Store as a solid at -20°C under inert atmosphere (Nitrogen/Argon). The solid is stable for years if kept dry.[1]

-

Stock Solutions: Prepare in anhydrous DMSO or Acetonitrile. Avoid protic solvents (Methanol/Ethanol) for long-term storage as solvolysis can occur over weeks.[1][2]

-

Aqueous Working Solutions: Prepare immediately before use.[1] Do not store aqueous solutions overnight.[1]

-

Quenching: If a reaction must be stopped, acidify to pH 3-4 or add a large excess of a scavenger amine (e.g., hydroxylamine).[1]

References

-

Narayanan, A. & Jones, L. H. (2015).[1] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 6, 2650-2659.[1] Link

-

Dong, J., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448.[1][2] Link[1][2]

-

Hett, E. C., et al. (2002).[1] "Sulfonyl Fluorides as Activity-Based Probes for Serine Proteases."[1][2] Current Protocols in Chemical Biology. (Demonstrates AEBSF stability and amine reactivity). Link

Strategic Deployment of 3-(Hydroxymethyl)benzene-1-sulfonyl Fluoride in Covalent Probe Design

This technical guide details the strategic application of 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride (CAS: 3292-15-1) as a modular building block for constructing covalent probes and targeted inhibitors.

Executive Summary

In the landscape of Targeted Covalent Inhibitors (TCIs), the sulfonyl fluoride (SF) warhead has emerged as a "privileged" electrophile due to its unique suitability for Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike highly reactive acrylamides (which target cysteine) or unstable sulfonyl chlorides, sulfonyl fluorides possess a "Sleeping Beauty" reactivity profile: they are metabolically stable and unreactive in free solution but become hyper-reactive upon specific binding-induced proximity to nucleophilic residues (Tyr, Lys, His, Ser).

This compound serves as a critical bifunctional linker . It provides:

-

A SuFEx Warhead (-SO₂F): For covalent engagement with the target protein.[1][2][3][4]

-

A Bio-orthogonal Handle (-CH₂OH): A hydroxymethyl group at the meta position, allowing versatile conjugation to ligands, pharmacophores, or affinity tags without compromising the warhead's electronic stability.

This guide outlines the mechanistic basis, conjugation protocols, and proteomic workflows for utilizing this reagent to map druggable hotspots and silence protein function.

Chemical Architecture & Mechanistic Foundations

Structural Analysis

The molecule features a benzene ring substituted at the 1-position with a sulfonyl fluoride and at the 3-position (meta) with a hydroxymethyl group.

-

Electronic Tuning: The meta positioning is strategic. Unlike para substitution, which allows direct resonance conjugation, the meta position relies primarily on inductive effects. This prevents excessive deactivation of the aromatic ring by the electron-withdrawing sulfonyl group, maintaining the nucleophilicity of the hydroxymethyl oxygen for synthetic coupling while preserving the electrophilicity of the sulfur center.

-

The Warhead (SuFEx): The S(VI)-F bond is strong (bond energy ~130 kcal/mol) and resistant to reduction and hydrolysis at physiological pH. However, the dipole of the S=O bonds renders the sulfur atom electrophilic.

Mechanism of Action: Proximity-Enabled Reactivity

The reaction follows a specific trajectory distinct from Michael acceptors. It does not require a specific protonation state of the residue but rather a precise geometry that stabilizes the pentacoordinate transition state.

Target Residues:

-

Tyrosine (Tyr): Forms a stable aryl sulfonate ester.

-

Lysine (Lys): Forms a sulfonamide .

-

Histidine (His): Forms a sulfonamide (often unstable/reversible) or imidazolium sulfonate .

-

Serine (Ser): Forms a sulfonate (common in catalytic triads).

Visualization: SuFEx Reaction Pathway

The following diagram illustrates the transition from ligand binding to covalent modification.

Caption: The SuFEx mechanism relies on ligand-directed binding to position the S(VI) center near a nucleophile, overcoming the kinetic barrier to fluoride displacement.[3]

Strategic Application: Probe Synthesis

To use this compound effectively, it must be conjugated to a high-affinity ligand. The hydroxymethyl group (-CH₂OH) acts as the attachment point.

Conjugation Strategies

The alcohol handle allows for diverse synthetic routes:

| Strategy | Synthetic Transformation | Resulting Linkage | Application |

| Etherification | Convert -OH to Bromide/Mesylate | Ether / Amine | Stable, minimal steric bulk. Ideal for compact binding pockets. |

| Carbamoylation | React -OH with Isocyanate or Carbamoyl Chloride | Carbamate | Introduces H-bond donors/acceptors; good metabolic stability. |

| Esterification | React -OH with Carboxylic Acid (EDC/NHS) | Ester | Rapid synthesis; susceptible to esterases in vivo (use for in vitro assays). |

| Click Chemistry | Convert -OH to Azide/Alkyne | Triazole | For modular assembly of library compounds. |

Protocol: Converting the Linker to an Alkylating Agent

Objective: Convert the hydroxyl group to a bromide to enable coupling to a ligand containing a nucleophile (e.g., a secondary amine).

Reagents:

-

This compound (1.0 eq)

-

Phosphorus tribromide (PBr₃) (0.4 eq) or CBr₄/PPh₃ (Appel Reaction conditions)

-

Dichloromethane (DCM), anhydrous

Step-by-Step Protocol:

-

Dissolution: Dissolve this compound (1 mmol) in anhydrous DCM (5 mL) under nitrogen atmosphere. Cool to 0°C.

-

Bromination: Dropwise add PBr₃ (0.4 mmol) over 10 minutes. The reaction is generally rapid due to the benzylic nature of the alcohol.

-

Monitoring: Monitor by TLC (Hexane/EtOAc). The product (benzyl bromide derivative) will be less polar than the starting alcohol.

-

Quench & Workup: Pour into ice water. Extract with DCM (3x). Wash organic layer with saturated NaHCO₃ and brine. Dry over MgSO₄.

-

Purification: Flash chromatography is usually required to remove phosphorus byproducts.

-

Note: The Sulfonyl Fluoride group is stable to these mild acidic conditions, but avoid strong bases or high heat during workup to prevent hydrolysis.

-

Proteomic Profiling Workflow

Once the probe is synthesized, it is used to label the target protein. The following workflow describes an Activity-Based Protein Profiling (ABPP) experiment.

Experimental Workflow Diagram

Caption: Workflow for identifying modification sites. The mass shift is critical for database searching.

Mass Spectrometry Data Interpretation

When analyzing MS/MS data, the covalent adduct results in a specific mass shift on the modified residue.

Mass Shift Calculation:

-

Formula of Reagent: C₇H₇FO₃S (MW: ~190.19)

-

Reaction: Protein-Nu-H + R-SO₂F

Protein-Nu-SO₂-R + HF -

Net Mass Added: Mass of (Reagent) - Mass of (HF)

-

Reagent Mass: 190.19 Da

-

Loss of Fluoride: -18.998 Da

-

Loss of Proton (from protein): -1.008 Da

-

Delta Mass: +170.18 Da (for the unconjugated linker alone).

-

Correction: If the linker is attached to a Ligand (L), the added mass is MW(Ligand-Linker) - 20 Da .

-

Search Parameters:

-

Variable Modification: Define a custom modification on Y, K, S, H.

-

Diagnostic Ions: Sulfonyl derivatives often show neutral loss of SO₂ (-64 Da) in MS/MS spectra, aiding in validation.

References

-

Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

-

Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

-

Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

-

Gao, Q., et al. (2023). "The proximity-enabled sulfur fluoride exchange reaction in the protein context." Chemical Science. Link

-

PubChem. (n.d.). "3-(Hydroxymethyl)benzenesulfonyl fluoride - Compound Summary." National Library of Medicine. Link

Sources

- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]

- 2. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

Hydroxymethyl-Substituted Sulfonyl Fluorides: Modular SuFEx Hubs for Chemical Biology

The following technical guide details the chemistry, synthesis, and application of Hydroxymethyl-Substituted Sulfonyl Fluorides , with a specific focus on their role as bifunctional "SuFExable" linkers in chemical biology and medicinal chemistry.

Executive Summary

In the landscape of covalent drug discovery, Sulfur-Fluoride Exchange (SuFEx) has emerged as a premier "click" chemistry methodology, championed by K. Barry Sharpless and colleagues.[1][2][3] While the sulfonyl fluoride (

Hydroxymethyl-substituted sulfonyl fluorides (most notably 4-(fluorosulfonyl)benzyl alcohol ) represent a critical class of bifunctional reagents. They possess a "Janus" character:

-

A Nucleophilic Handle (

): Allows for facile attachment to drug pharmacophores, peptides, or diverse ligands via esterification or etherification. -

A Latent Electrophile (

): Remains inert through most synthetic transformations but reacts specifically with tyrosine, lysine, or serine residues within protein binding pockets under biological conditions.

This guide provides a rigorous analysis of these compounds, moving from synthetic protocols to their application in Activity-Based Protein Profiling (ABPP) and covalent inhibition.

Chemical Architecture & Stability Profile

Structural Logic

The defining feature of this class is the coexistence of a primary alcohol and a sulfonyl fluoride on a rigid scaffold, typically an arene.

-

Aliphatic Variants (Instability Warning):

-Hydroxymethyl sulfonyl fluorides ( -

Aromatic Variants (The Gold Standard): Placing the hydroxymethyl group on an aryl ring (e.g., para-substitution) decouples the electronic effects. The aromatic ring acts as a spacer, ensuring the stability of the

group while keeping the

The Stability Paradox (SuFEx)

Unlike sulfonyl chlorides (

Synthetic Methodology

Protocol: Synthesis of 4-(Fluorosulfonyl)benzyl Alcohol

This protocol describes the conversion of a precursor (4-(chlorosulfonyl)benzoic acid or ester) into the target hydroxymethyl-sulfonyl fluoride.

Reagents:

-

Precursor: 4-(Chlorosulfonyl)benzoic acid

-

Fluorinating Agent: Potassium Bifluoride (

) or Potassium Fluoride ( -

Reducing Agent: Borane-DMS (

) or

Step-by-Step Workflow:

-

Fluorination (Cl

F Exchange):-

Dissolve 4-(chlorosulfonyl)benzoic acid in acetonitrile/water (10:1).

-

Add excess

(saturated aqueous solution). -

Stir at RT for 2–4 hours. The

converts to -

Mechanism:[2][6][7] The bifluoride ion acts as a nucleophile. The resulting

is stable to the aqueous workup. -

Yield: >90% conversion to 4-(fluorosulfonyl)benzoic acid.

-

-

Chemoselective Reduction (COOH

CH2OH):-

Critical Step: The

group is resistant to reduction by borane reagents, whereas -

Dissolve the intermediate acid in anhydrous THF under Argon.

-

Add

dropwise at 0°C. -

Allow to warm to RT and stir for 12 hours.

-

Quench carefully with methanol.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

-

Visualization: Synthetic Pathway

The following diagram illustrates the conversion and the bifurcation of reactivity.

Caption: Chemoselective synthesis of 4-(fluorosulfonyl)benzyl alcohol. Note the stability of the sulfonyl fluoride moiety during borane reduction.

Applications in Chemical Biology

Modular Probe Construction

The hydroxymethyl group serves as a universal adapter. Researchers can attach this "warhead" to any carboxylic acid-containing ligand (drug, peptide, cofactor) using standard ester coupling (EDC/NHS or HATU).

-

Advantage: This allows for the rapid conversion of reversible inhibitors into covalent probes without complex total synthesis. The

spacer often provides just enough flexibility for the

Mechanism of Action: SuFEx Activation

Unlike Michael acceptors (e.g., acrylamides) that rely on intrinsic electrophilicity, sulfonyl fluorides are "context-dependent" electrophiles.

-

Binding: The ligand directs the probe to the protein active site.

-

Proximity: The

group is brought close to a nucleophilic side chain. -

Activation: The protein environment (local pH, H-bonding to the fluoride) catalyzes the departure of the fluoride ion.

-

Covalent Bond: A stable sulfonate (

) or sulfonamide (

Visualization: ABPP Workflow

This diagram details the workflow for using these probes in Activity-Based Protein Profiling.

Caption: Workflow for using hydroxymethyl-sulfonyl fluoride probes in proteomic profiling. The SuFEx reaction is driven by specific binding proximity.

Experimental Data Summary

Table 1: Comparative Reactivity of Sulfonyl Fluoride Linkers

| Linker Type | Structure | Stability (pH 7.4) | Reactivity Target | Primary Application |

| Aryl-CH2OH-SO2F | Rigid, Aromatic | High (>24h) | Tyr > Lys > His | Modular Probe Synthesis |

| Alkyl-SO2F | Flexible, Aliphatic | Moderate | Lys > Cys | General Crosslinking |

| Ethenesulfonyl Fluoride (ESF) | Michael Acceptor | Low (Reactive) | Cys, Conjugate addn | Heterocycle Synthesis |

Note: The hydroxymethyl-aryl variant offers the best balance of metabolic stability and specific reactivity for in vivo applications.

References

-

Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[1][2][3] Angewandte Chemie International Edition. Link

-

Jones, L. H. (2018). "Sulfur(VI) Fluorides as Tools in Biomolecular and Medicinal Chemistry." MedChemComm. Link

-

Narayanam, M. K., et al. (2018). "Rational Design of a Sulfonyl Fluoride Chemical Probe for the Identification of DcpS as a Therapeutic Target." Cell Chemical Biology. Link

-

Yang, Z., et al. (2018). "Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry." PNAS. Link

Sources

- 1. Advances in the construction of diverse SuFEx linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rh-Catalyzed Highly Enantioselective Synthesis of Aliphatic Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action for sulfonyl fluoride covalent inhibitors

Topic: Mechanism of action for sulfonyl fluoride covalent inhibitors Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

A Technical Guide to SuFEx-Enabled Ligand Discovery

Introduction: The Renaissance of Covalent Inhibition

The landscape of drug discovery has shifted from avoiding covalent inhibitors—fearing idiosyncratic toxicity—to actively seeking them.[1] While acrylamides targeting cysteine residues (e.g., ibrutinib, osimertinib) dominated the first wave of "targeted covalent inhibitors" (TCIs), the field is now constrained by the low abundance of accessible cysteines (~2% of the proteome).

Sulfonyl fluorides (SFs) represent the next frontier. Unlike promiscuous alkylating agents, SFs possess a unique "latent" reactivity profile known as Sulfur-Fluoride Exchange (SuFEx) . They are chemically stable in plasma and aqueous buffers but become highly reactive when positioned precisely within a protein binding pocket. This guide details the mechanistic underpinnings, kinetic evaluation, and experimental application of SF warheads for targeting "undruggable" residues such as Tyrosine, Lysine, and Histidine.

The Chemical Mechanism: SuFEx in the Binding Pocket

The core mechanism of sulfonyl fluorides relies on the stability of the S(VI)-F bond.[2] The bond energy is high, and the fluoride atom is a poor leaving group under standard physiological conditions. However, inside a protein active site, the reactivity is "sparked" by specific environmental factors.

2.1 The Reaction Coordinate

The reaction follows a nucleophilic substitution at the sulfur center.[2] Unlike

-

Recognition (

): The inhibitor binds reversibly to the pocket, orienting the -

Activation: The local protein environment (often a basic residue like His or Arg, or an H-bond network) activates the nucleophile (deprotonation) and/or stabilizes the leaving fluoride.

-

Sulfonylation (

): The nucleophile attacks the sulfur, expelling fluoride and forming a stable sulfonyl-protein adduct.

Key Differentiator: Sulfonyl chlorides are susceptible to rapid hydrolysis and reduction.[3] Sulfonyl fluorides are resistant to hydrolysis and reduction, reacting exclusively via heterolytic S-F bond cleavage.[4]

2.2 Visualization of the SuFEx Mechanism

Figure 1: The SuFEx reaction coordinate. The stability of the S-F bond requires specific protein micro-environmental assistance (catalysis) to proceed, ensuring high target selectivity.

Residue Specificity and Scope

Unlike Michael acceptors (Cys-specific), sulfonyl fluorides are "privileged warheads" capable of modifying a diverse set of residues. This is governed by Context-Dependent Reactivity .

| Target Residue | Mechanism of Modification | Required Microenvironment |

| Tyrosine | Phenol | Proximal basic residues (Lys, His) or structural water to assist deprotonation. |

| Lysine | Amine nucleophilic attack | Low pKa |

| Histidine | Imidazole nitrogen attack | Rare; requires precise geometry to overcome steric hindrance. |

| Serine | Hydroxyl attack | Canonical mechanism in serine proteases; requires the catalytic triad. |

| Threonine | Hydroxyl attack | Less common; observed in specific kinase active sites. |

Expert Insight: The reactivity of SFs toward Tyrosine is particularly valuable. Tyrosine is abundant on protein surfaces and interfaces (PPIs), making SFs ideal for targeting non-catalytic sites where Cysteines are absent.

Kinetic Evaluation: The Parameter

To validate an SF inhibitor, one must move beyond

4.1 The Kinetic Scheme

- (Affinity): The dissociation constant of the initial non-covalent complex.[1]

- (Reactivity): The first-order rate constant of bond formation.[1]

4.2 Protocol: Determining

Objective: Calculate the second-order rate constant for covalent inactivation.

-

Preparation: Prepare enzyme and a dilution series of the SF inhibitor (e.g., 0.1x to 10x the estimated

). -

Incubation: Incubate enzyme + inhibitor for varying time points (

min). -

Activity Assay: At each time point, dilute an aliquot into a substrate solution (rapid dilution prevents further inhibition) and measure residual velocity (

). -

Data Analysis:

-

Plot

vs. time for each [I]. The slope is -

Plot

vs. [I]. Fit to the hyperbolic equation: -

Extract

and

-

Figure 2: Workflow for kinetic characterization of covalent inhibitors. This rigorous approach distinguishes true covalent targeting from non-specific inhibition.

Experimental Protocol: Activity-Based Protein Profiling (ABPP)

To verify target engagement and selectivity in a complex proteome, ABPP is the standard validation method.

Materials:

-

SF-Probe: An SF inhibitor functionalized with an alkyne handle (or biotin).[5]

-

Lysate: Cell or tissue lysate (1-2 mg/mL).

-

Click Reagents: Azide-biotin (or Azide-fluorophore), TCEP, TBTA,

.

Step-by-Step Methodology:

-

Proteome Labeling:

-

Dilute proteome to 1 mg/mL in PBS.

-

Add SF-Probe (typically 1-10 µM). Include a "No Probe" control and a "Competitor" control (pre-incubate with excess non-alkyne inhibitor).

-

Incubate for 1 hour at RT or

. Note: SFs require longer incubation than acrylamides due to higher stability.

-

-

Click Chemistry (CuAAC):

-

Add the following sequentially:

-

Azide-Biotin (100 µM)

-

TCEP (1 mM) - Reduces disulfides and protects Cu(I).

-

TBTA (100 µM) - Ligand to stabilize Cu(I).

- (1 mM) - Catalyst.

-

-

Vortex and incubate for 1 hour at RT.

-

-

Enrichment & Digestion:

-

Precipitate proteins (methanol/chloroform) to remove excess reagents.

-

Resuspend in urea/SDS buffer.

-

Incubate with Streptavidin-agarose beads (1-2 hours).

-

Wash beads stringently (1% SDS, Urea, PBS) to remove non-covalent binders.

-

On-Bead Digestion: Add Trypsin and incubate overnight.

-

-

Mass Spectrometry (LC-MS/MS):

-

Elute peptides and analyze via LC-MS/MS.[5]

-

Data Search: Set "Variable Modification" to include the mass shift of the SF-probe adduct on Tyr, Lys, His, Ser, Thr.

-

Challenges and Troubleshooting

-

Hydrolysis: While stable, SFs can hydrolyze over long storage periods in DMSO/water mixtures. Solution: Store as solids or anhydrous DMSO stocks at -80°C. Avoid freeze-thaw cycles.

-

Non-Specific Labeling: High concentrations (>50 µM) can lead to non-specific labeling of surface lysines. Solution: Titrate probe concentration.[6] True specific labeling should saturate at low concentrations.

-

Incomplete Labeling: If no labeling is observed, the "spark" might be missing. Solution: Check pH. Some SuFEx reactions are pH-sensitive. Ensure the protein is in its native conformation (denatured proteins often do not react with SFs because the activating microenvironment is lost).

References

-

Sulfur fluoride exchange (SuFEx): Another good reaction for click chemistry. Source: Angewandte Chemie International Edition URL:[Link]

-

Sulfonyl fluorides as privileged warheads in chemical biology. Source: Chemical Science (RSC) URL:[Link]

-

Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. Source: PNAS URL:[Link]

-

SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Source: PNAS URL:[Link]

-

Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

Sources

- 1. jopir.in [jopir.in]

- 2. communities.springernature.com [communities.springernature.com]

- 3. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structure-Activity Relationship of 3-(Hydroxymethyl)benzene-1-sulfonyl Fluoride

Abstract

The sulfonyl fluoride moiety represents a privileged electrophilic warhead in chemical biology and drug discovery, capable of forming stable covalent bonds with nucleophilic amino acid residues in protein targets. This guide provides a comprehensive technical overview of the structure-activity relationship (SAR) of 3-(hydroxymethyl)benzene-1-sulfonyl fluoride, a scaffold of significant interest for the development of targeted covalent inhibitors. While direct literature on this specific molecule is limited, this document synthesizes established principles from related substituted benzenesulfonyl fluorides to project a cogent SAR profile. We will delve into the mechanistic basis of inhibition, propose synthetic strategies, and provide detailed protocols for the biological evaluation of this compound and its analogs. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore and leverage the therapeutic potential of this chemical scaffold.

Introduction: The Sulfonyl Fluoride Warhead in Covalent Inhibition

Covalent inhibitors have witnessed a resurgence in drug discovery, offering distinct advantages such as prolonged duration of action and high potency.[1] The sulfonyl fluoride (SO₂F) group has emerged as a versatile and "tunable" electrophile for covalent modification of protein targets.[2] Unlike more reactive covalent warheads, sulfonyl fluorides exhibit a balanced reactivity profile, demonstrating sufficient stability in aqueous environments while being susceptible to nucleophilic attack by activated amino acid residues within a protein's binding pocket.[2]

The reactivity of the sulfonyl fluoride is directed towards a range of nucleophilic amino acids, including serine, threonine, lysine, tyrosine, and histidine.[3] This broad targeting capability, coupled with the potential for developing highly selective inhibitors through careful molecular design, makes the sulfonyl fluoride scaffold an attractive starting point for probe development and drug discovery.

This guide focuses on the this compound scaffold. The placement of the hydroxymethyl group at the meta-position is of particular interest as it introduces a site for potential hydrogen bonding interactions and a handle for further chemical modification, both of which can be exploited to enhance binding affinity and selectivity.

Mechanism of Action: Covalent Modification of Target Proteins

The inhibitory activity of this compound is predicated on the irreversible covalent modification of a nucleophilic residue within the active site or a ligand-binding pocket of a target protein. The generally accepted mechanism proceeds through a two-step process:

-

Reversible Binding: The inhibitor initially forms a non-covalent encounter complex with the target protein, driven by intermolecular forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The 3-(hydroxymethyl) group is poised to play a significant role in this initial binding event through hydrogen bonding with appropriate donor or acceptor groups on the protein surface.

-

Irreversible Covalent Bonding: Following initial binding and correct orientation, a suitably positioned and activated nucleophilic amino acid residue attacks the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonate ester or sulfonamide linkage between the inhibitor and the protein.[1]

The following diagram illustrates the general mechanism of covalent modification of a serine residue by a substituted benzenesulfonyl fluoride.

Caption: Covalent modification of a serine residue by this compound.

Projected Structure-Activity Relationship (SAR)

Based on the analysis of related substituted benzenesulfonyl fluorides, we can project the following SAR for the this compound scaffold:

The Role of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) substituent at the meta-position is anticipated to significantly influence the biological activity through several mechanisms:

-

Hydrogen Bonding: The primary alcohol can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with residues in the binding pocket of the target protein. This can enhance binding affinity (lower Kᵢ) and contribute to selectivity.

-

Solubility: The polar hydroxymethyl group is expected to improve the aqueous solubility of the compound compared to the unsubstituted benzenesulfonyl fluoride, which is a favorable property for a drug candidate.

-

Vector for Modification: The hydroxyl group serves as a convenient chemical handle for further derivatization. It can be readily converted to ethers, esters, or other functional groups to explore additional binding interactions and optimize pharmacokinetic properties.

Impact of Substituent Position

The positional isomers of the hydroxymethyl group (ortho, meta, and para) are expected to exhibit distinct activity profiles. SAR studies on dienyl sulphonyl fluorides have shown that the position of substituents on the aryl ring can significantly impact inhibitory activity, with ortho and meta substitutions often being more favorable than para substitutions for certain targets.[4] This is likely due to the specific topology of the enzyme's active site, where ortho and meta substituents may be better positioned to engage in favorable interactions.

Modifications to the Hydroxymethyl Group

Systematic modification of the hydroxymethyl group can provide valuable SAR insights. A proposed initial set of analogs for synthesis and evaluation is presented in the table below.

| R Group (at meta-position) | Rationale for Modification | Expected Impact on Activity |

| -CH₂OH | Parent compound | Baseline activity, potential for H-bonding |

| -CH₂OCH₃ | Ether analog | Probes for H-bond acceptor capability, increased lipophilicity |

| -CH₂OAc | Ester analog | Prodrug potential, altered steric and electronic properties |

| -CH₂NH₂ | Amine analog | Introduction of a basic center, potential for salt bridge formation |

| -CHO | Aldehyde precursor | Increased reactivity, potential for Schiff base formation |

| -COOH | Carboxylic acid analog | Introduction of an acidic center, potential for H-bonding and salt bridges |

Synthetic Strategies

While a direct synthesis of this compound is not prominently described in the literature, its preparation can be envisaged through several established synthetic routes for arylsulfonyl fluorides.

Proposed Synthetic Routes

Two plausible retrosynthetic approaches are outlined below:

-

From 3-Methylbenzenesulfonyl Fluoride: This approach involves the oxidation of the commercially available 3-methylbenzenesulfonyl fluoride.

-

From 3-Formylbenzenesulfonyl Chloride: This route involves the reduction of a formyl group to the corresponding alcohol.

The following diagram illustrates these proposed synthetic pathways.

Caption: Proposed synthetic routes to this compound.

General Experimental Protocol: Synthesis from a Sulfonic Acid Precursor

This protocol outlines a general procedure for the synthesis of an arylsulfonyl fluoride from the corresponding sulfonic acid, which can be adapted for the synthesis of this compound analogs.[5]

Materials:

-

Substituted benzenesulfonic acid or its sodium salt

-

Cyanuric chloride

-

Tetrabutylammonium bromide (TBAB)

-

Potassium bifluoride (KHF₂)

-

Acetonitrile (anhydrous)

-

Acetone

-

Stir bar

-

Oven-dried reaction tube

Procedure:

-

To an oven-dried reaction tube equipped with a stir bar, add the sodium sulfonate (1.0 eq.), cyanuric chloride (1.1 eq.), TBAB (5 mol%), and acetonitrile.

-

Stir the mixture at 60 °C for 12 hours.

-

After cooling to room temperature, add KHF₂ (3.0 eq.) and acetone to the reaction mixture.

-

Stir the solution at room temperature for an additional 12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired sulfonyl fluoride.

Biological Evaluation: A Step-by-Step Approach

A multi-tiered approach is recommended for the comprehensive biological evaluation of this compound and its analogs.

Tier 1: In Vitro Enzymatic Assays

The initial evaluation should focus on determining the inhibitory potency against a panel of relevant enzymes, such as serine proteases.

Protocol: Serine Protease Inhibition Assay [1]

Materials:

-

Purified serine protease (e.g., trypsin, chymotrypsin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Chromogenic or fluorogenic substrate (e.g., BAPNA for trypsin)

-

Test compound stock solution in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Pre-incubate the enzyme and inhibitor at a constant temperature (e.g., 25 °C or 37 °C) for various time points to assess time-dependent inhibition.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the initial reaction rates and determine the IC₅₀ values for each pre-incubation time.

Tier 2: Determination of Kinetic Parameters for Irreversible Inhibition

For compounds that exhibit time-dependent inhibition, it is crucial to determine the kinetic parameters kᵢₙₐ꜀ₜ/Kᵢ, which provides a more accurate measure of covalent inhibitor potency than IC₅₀.[6][7]

Protocol: Determination of kᵢₙₐ꜀ₜ/Kᵢ [6][8]

Procedure:

-

Incubate the target enzyme with multiple concentrations of the inhibitor.

-

At various time points, withdraw aliquots and measure the remaining enzyme activity using a suitable substrate.

-

Plot the natural logarithm of the percentage of remaining activity versus time for each inhibitor concentration. The slope of this line represents the observed rate of inactivation (kₒᵦₛ).

-

Plot the kₒᵦₛ values against the inhibitor concentrations.

-

Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (kᵢₙₐ꜀ₜ) and the inhibitor concentration at half-maximal inactivation rate (Kᵢ). The ratio kᵢₙₐ꜀ₜ/Kᵢ represents the second-order rate constant of inhibition.

Tier 3: Cellular Target Engagement

Confirming that the inhibitor binds to its intended target in a cellular context is a critical step in the validation process. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[9][10][11]

Protocol: Cellular Thermal Shift Assay (CETSA) [9]

Materials:

-

Cultured cells expressing the target protein

-

Test compound

-

Lysis buffer

-

Antibodies specific for the target protein

-

Western blotting reagents and equipment

-

Thermal cycler

Procedure:

-

Treat cultured cells with the test compound or vehicle control for a specified duration.

-

Harvest and wash the cells, then resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction from the aggregated proteins by centrifugation.

-

Analyze the amount of soluble target protein in the supernatant by Western blotting.

-

A ligand-induced stabilization of the target protein will result in a shift of its melting curve to a higher temperature.

Tier 4: Target Identification and Selectivity Profiling

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique to identify the protein targets of a covalent inhibitor and assess its selectivity across the proteome.[12][13]

Protocol: Activity-Based Protein Profiling (ABPP) [12]

Materials:

-

Alkyne- or azide-functionalized analog of the lead compound

-

Cell lysate or intact cells

-

Biotin-azide or biotin-alkyne for click chemistry

-

Click chemistry reagents (copper sulfate, TBTA, sodium ascorbate)

-

Streptavidin beads

-

Mass spectrometry facility

Procedure:

-

Synthesize an analog of this compound containing a "clickable" handle (e.g., a terminal alkyne).

-

Incubate the probe with a complex proteome (cell lysate or intact cells).

-

Perform a click reaction to attach a reporter tag (e.g., biotin) to the probe-labeled proteins.

-

Enrich the biotinylated proteins using streptavidin affinity chromatography.

-

Identify the captured proteins by mass spectrometry.

The following diagram outlines the workflow for the biological evaluation of this compound analogs.

Caption: Tiered workflow for the biological evaluation of covalent inhibitors.

Potential Signaling Pathways and Therapeutic Applications

Given the propensity of sulfonyl fluorides to target serine proteases, inhibitors based on the this compound scaffold could potentially modulate signaling pathways implicated in various diseases. Serine proteases play critical roles in inflammation, coagulation, cancer, and infectious diseases.

For instance, inhibiting a serine protease involved in an inflammatory cascade could lead to a reduction in the production of pro-inflammatory cytokines. The diagram below depicts a simplified signaling pathway where a serine protease is a key upstream regulator, and how a covalent inhibitor could block this pathway.

Caption: Inhibition of a generic serine protease-mediated signaling pathway.

Conclusion

The this compound scaffold holds considerable promise for the development of novel covalent inhibitors. The hydroxymethyl group offers a unique combination of properties, including the potential for enhanced binding affinity through hydrogen bonding and a versatile handle for synthetic elaboration. While direct experimental data for this specific molecule is not yet available, the principles of SAR derived from related benzenesulfonyl fluorides provide a solid foundation for a rational drug design campaign. The detailed experimental protocols provided in this guide offer a clear roadmap for the synthesis, biological evaluation, and target validation of analogs based on this promising scaffold. Further exploration of the SAR of this compound is warranted and is likely to yield valuable insights for the development of the next generation of targeted covalent therapeutics.

References

- BenchChem. (2025). Application Notes and Protocols for Cyclobutylmethanesulfonyl Fluoride in Activity-Based Protein Profiling (ABPP). BenchChem.

-

Domainex. (n.d.). kinact / KI Assay for Irreversible Covalent Compounds. Retrieved from [Link]

-

Slideshare. (n.d.). Determination of kinact / Ki for EGFR Irreversible Inhibitors Using Competition Binding Studies. Retrieved from [Link]

-

Charles River. (n.d.). An alternative method for the determination of Ki and kinact parameters for irreversible inhibitor profiling. Retrieved from [Link]

- BenchChem. (2025). An In-Depth Technical Guide to the Irreversible Inhibition of Serine Proteases by Phenylmethylsulfonyl Fluoride (PMSF). BenchChem.

- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.

- Bernhard, S. A., & Lau, E. Y. (1972). Active-site titration of serine proteases using a fluoride ion selective electrode and sulfonyl fluorides.

- Li, Y., et al. (2021). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1860-1873.

- Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 411-429.

- Johnson, D. S., et al. (2024). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of Medicinal Chemistry.

- Grimster, N. P., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry.

- Li, Y., et al. (2021). Structure-activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1860–1873.

- Orcutt, S. J., et al. (2020). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS chemical biology, 15(7), 1775–1784.

- Dai, L., et al. (2022). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. In Plant Chemical Biology (pp. 165-176). Humana, New York, NY.

-

Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

- Li, Y., et al. (2021). Structure-activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1860–1873.

- Urbanas, P., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, e202402330.

- Deb, S., et al. (2007). Quantitative structure-activity relationship study of benzylsulfanyl imidazoles as cytokine release inhibitors. Bioorganic & medicinal chemistry, 15(4), 1848–1856.

- Willems, L. I., et al. (2018). "Activity-based Protein Profiling" in eLS. John Wiley & Sons, Ltd: Chichester.

-

Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service. Retrieved from [Link]

- Qin, C., & Sun, X. (2021). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Organic & Biomolecular Chemistry, 19(3), 541-545.

-

ResearchGate. (n.d.). Detection of ABP binding sites and competitive ABPP. Retrieved from [Link]

- Zhang, D., et al. (2022). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. ChemBioChem, 23(4), e202100628.

- Guo, J., et al. (2019). Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature.

-

ResearchGate. (n.d.). Serine protease inhibitors (PMSF and AEBSF) and the clickable probe.... Retrieved from [Link]

- ResearchGate. (2025).

- Odake, S., et al. (1993). Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin. Biochimica et biophysica acta, 1175(1), 18–24.

- Science of Synthesis. (n.d.). Product Class 6: Benzylic Fluorides.

- Google Patents. (n.d.).

- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical science, 6(5), 2650–2659.

- Royal Society of Chemistry. (n.d.). A protocol for selective synthesis of thiol-functionalized allylic sulfonyl fluorides.

- Tang, P., & Wang, W. (2004). Direct and Convenient Conversion of Alcohols to Fluorides. Organic letters, 6(8), 1229–1231.

- Royal Society of Chemistry. (n.d.). A simple protocol for stereoselective construction of novel β-sulfanyl vinyl sulfonyl fluorides.

- ResearchGate. (2025). A protocol for selective synthesis of thiol-functionalized allylic sulfonyl fluorides.

- Mahadevan, A., et al. (2001). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Life sciences, 69(1), 15–22.

- Li, Z., et al. (2025). A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides. The Journal of Organic Chemistry.

- Water Quality Associ

- Illinois State Water Survey. (n.d.).

- Peko, T. C., et al. (2025). A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Electroreductive hydroxy fluorosulfonylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 4. Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4886629A - Process for the preparation of fluorinated benzene sulfonyl fluorides - Google Patents [patents.google.com]

- 6. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. annualreviews.org [annualreviews.org]

- 11. pelagobio.com [pelagobio.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]

Methodological & Application

Protocol for synthesizing 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride

This guide details the synthesis of 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride , a bifunctional "linker" molecule critical for SuFEx (Sulfur-Fluoride Exchange) click chemistry.[1] This compound features a primary alcohol (nucleophilic handle) and a sulfonyl fluoride (electrophilic warhead), enabling the modular construction of covalent probes and proteomic tools.[1][2]

Part 1: Core Directive & Safety Assessment

Editorial Strategy: This protocol prioritizes chemoselectivity and safety . The primary challenge is reducing the carboxylic acid precursor to an alcohol without degrading the sulfonyl fluoride moiety.[1][2] While sulfonyl fluorides are remarkably stable compared to their chloride counterparts, they are susceptible to strong nucleophilic hydrides (e.g., LiAlH₄).[1][2] Therefore, this guide utilizes Borane-Dimethyl Sulfide (BMS) for its specific reduction of carboxylic acids in the presence of sulfonyl electrophiles.[1][2]

Safety Warning (Critical):

-

Toxicity: Sulfonyl fluorides are serine protease inhibitors and can cause severe skin burns and eye damage.[1][2] They are toxic if swallowed or inhaled.[2][3]

-

HF Generation: Hydrolysis or contact with strong acids can release Hydrogen Fluoride (HF).[1][2] Calcium gluconate gel must be available in the lab.[1][2]

-

Reactivity: Avoid mixing with strong bases or strong nucleophiles unless intended for the specific reaction.

Part 2: Retrosynthetic Analysis & Logic

The synthesis is designed to install the robust S-F bond before the sensitive reduction step.[1][2] This prevents the self-polymerization often seen with hydroxymethyl-sulfonyl chlorides.[2]

Pathway Logic:

-

Precursor Selection: Start with 3-(Chlorosulfonyl)benzoic acid .[1][2] It is commercially available and inexpensive.[1][2]

-

Fluorination (The "Hardening" Step): Convert the reactive sulfonyl chloride to the stable sulfonyl fluoride using Potassium Bifluoride (KHF₂).[1][2] This "hardens" the sulfur center against reduction.[1][2]

-

Chemoselective Reduction: Use Borane-Dimethyl Sulfide (BH₃[1][2]·SMe₂) . Borane is an electrophilic reducing agent that rapidly reduces electron-rich carboxylic acids but is kinetically slow to react with the electron-deficient sulfonyl fluoride.[1]

Figure 1: Strategic pathway for chemoselective synthesis. The sulfonyl fluoride is installed first to ensure stability during reduction.[2]

Part 3: Detailed Experimental Protocol

Step 1: Synthesis of 3-(Fluorosulfonyl)benzoic Acid

Objective: Convert the unstable sulfonyl chloride to the robust sulfonyl fluoride.[1]

Reagents:

Procedure:

-

Setup: In a fume hood, charge a round-bottom flask with 3-(Chlorosulfonyl)benzoic acid (e.g., 5.0 g, 22.6 mmol).

-

Solvent: Add 25 mL of Acetonitrile. The solid may not fully dissolve.[1][2]

-

Fluorination: Prepare a solution of KHF₂ (4.4 g, 56.5 mmol) in 25 mL of water. Caution: KHF₂ is corrosive and etches glass; use plasticware for weighing or handle quickly.[1]

-

Addition: Add the aqueous KHF₂ solution to the reaction flask dropwise over 10 minutes. The reaction is slightly exothermic.[2]

-

Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor by TLC or LC-MS (The chloride hydrolyzes to sulfonic acid on LC-MS, but the fluoride is stable).[1]

-

Workup:

-

Purification: Recrystallization from Hexane/EtOAc or use directly if purity >95% by NMR.[1][2]

Step 2: Chemoselective Reduction to this compound

Objective: Reduce the carboxylic acid to a primary alcohol without reducing the sulfonyl fluoride.[1]

Reagents:

-

3-(Fluorosulfonyl)benzoic acid (from Step 1) (1.0 equiv)[1]

-

Borane-Dimethyl Sulfide Complex (BH₃[1][4]·SMe₂) (2.0 M in THF) (1.5 equiv)[1][2]

-

Anhydrous THF

Procedure:

-

Setup: Flame-dry a two-neck flask and cool under Argon/Nitrogen atmosphere.

-

Dissolution: Dissolve 3-(Fluorosulfonyl)benzoic acid (e.g., 2.0 g, 9.8 mmol) in anhydrous THF (20 mL). Cool the solution to 0°C (Ice bath).

-

Reduction: Add BH₃·SMe₂ (7.35 mL of 2.0 M solution, 14.7 mmol) dropwise via syringe over 15 minutes.[2] Gas evolution (H₂) will occur.[1][2]

-

Digestion: Allow the reaction to warm to room temperature and stir for 3–5 hours.

-

Quench (Critical): Cool back to 0°C. Carefully add Methanol (5 mL) dropwise. Vigorous bubbling will occur as excess borane is quenched.[1][2] Stir for 30 minutes.

-

Workup:

-

Purification: Flash column chromatography (Silica Gel).

Part 4: Data & Quality Control

Characterization Table:

| Metric | Expected Value / Signal | Interpretation |

| Physical State | Colorless oil or low-melting white solid | High purity.[1][2] |

| ¹H NMR (CDCl₃) | δ 4.80 (s, 2H, -CH ₂OH) | Confirms reduction of COOH to CH₂OH.[1][2] |

| ¹H NMR (Aromatic) | δ 7.6–8.1 (m, 4H) | Characteristic meta-substituted benzene pattern.[1][2] |

| ¹⁹F NMR | δ +60 to +65 ppm (s) | Diagnostic: Confirms intact -SO₂F.[1][2] (SO₂Cl would be silent; Sulfonate would be different).[1][2] |

| MS (ESI) | m/z 190.1 [M]+ or fragments | Molecular ion confirmation.[1][2] |

Troubleshooting Guide:

| Issue | Probable Cause | Solution |

| Loss of SO₂F group | Reduction was too harsh (e.g., LiAlH₄ used). | Use Borane (BH₃) or reduce via mixed anhydride + NaBH₄.[1][2] |

| Incomplete Reduction | Old Borane reagent or wet solvent.[1][2] | Use fresh BH₃[2]·SMe₂ and anhydrous THF.[2] |

| Low Yield | Product lost in aqueous workup.[1][2] | The alcohol is moderately polar; salt the aqueous layer (NaCl) before extraction.[1][2] |

Part 5: Alternative "Sandmeyer" Route

Use this route if the benzoic acid precursor is unavailable or if specific isotopic labeling is required.[1]

-

Start: 3-Aminobenzyl alcohol.

-

Protection: Protect alcohol with TBS-Cl (tert-butyldimethylsilyl chloride).[1][2]

-

Diazotization: React with NaNO₂ / HCl to form the diazonium salt.[1][2]

-

Fluorosulfonylation: React diazonium with DABSO (SO₂ source) and Selectfluor (F source) OR React with SO₂/CuCl₂ to form sulfonyl chloride, then KHF₂.[1][2]

-

Deprotection: TBAF or dilute acid to release the alcohol.[1][2] Note: This route is longer (4-5 steps) but avoids the carboxylic acid reduction step entirely.[1]

References

-

SuFEx Chemistry & Stability: Dong, J., Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[1][2] Angewandte Chemie International Edition, 2014.[2] Link[2]

-

Synthesis of Aryl Sulfonyl Fluorides: Tribby, A. L., et al. "Pd-Catalyzed Synthesis of Aryl Sulfonyl Fluorides from Aryl Iodides."[1][2] The Journal of Organic Chemistry, 2017.[2] Link[1][2]

-

Borane Reduction Selectivity: Brown, H. C., et al. "Selective reductions.[2] 26. Reaction of borane-dimethyl sulfide with functionalized carboxylic acids." The Journal of Organic Chemistry, 1973.[2] Link[2]

-

General Protocol for Fluoride Exchange: Davies, J., et al.[2] "A One-Pot Synthesis of Arylsulfonyl Fluorides." Organic Letters, 2020.[2] Link[1][2]

Sources

How to use 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride in protein labeling

Application Note: 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride in Chemoproteomics

Introduction

This compound (HMBSF) represents a versatile scaffold in the expanding toolkit of Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional electrophiles (e.g., sulfonyl chlorides, which are prone to rapid hydrolysis), sulfonyl fluorides possess a unique "sleeping beauty" reactivity profile. They are thermodynamically stable in aqueous physiological buffers but become highly reactive upon specific binding within a protein pocket, particularly when in proximity to nucleophilic side chains (Tyrosine, Lysine, Serine, Histidine) and stabilizing microenvironments.

This application note details the use of HMBSF in two primary contexts:

-

Direct Covalent Fragment Screening: Using HMBSF as a minimal fragment to identify "ligandable" pockets via Mass Spectrometry.

-

Modular Probe Synthesis: Utilizing the hydroxymethyl group as a handle to attach reporters (biotin/fluorophores) or click-chemistry tags (alkynes/azides) for Activity-Based Protein Profiling (ABPP).

Mechanism of Action

The sulfonyl fluoride warhead undergoes a SuFEx reaction, a heterolytic exchange where the fluoride ion is displaced by a protein nucleophile. This reaction is often catalyzed by the local protein environment (e.g., a neighboring basic residue that deprotonates the nucleophile or hydrogen bonding that activates the sulfonyl sulfur).

Key Features:

-

Target Residues: Tyrosine (primary), Lysine (secondary), Serine (catalytic), Histidine.

-

Stability: High stability in plasma and cytosolic pH compared to other halides.

-

Selectivity: Driven by molecular recognition; the benzene ring directs the probe to hydrophobic pockets, while the -CH2OH group provides specific polar contacts.

Figure 1: SuFEx Reaction Mechanism

Caption: The SuFEx reaction pathway. The sulfonyl fluoride warhead remains inert until specific protein binding facilitates the displacement of fluoride by a nucleophilic residue.

Application 1: Direct Covalent Fragment Screening

In this workflow, HMBSF is used as a "scout" fragment. The goal is to determine if the benzene-sulfonyl scaffold can bind and label a target protein. Detection is performed via Intact Protein Mass Spectrometry or Bottom-up Proteomics.

Materials Required

| Component | Specification |

| Probe | This compound (Stock: 50 mM in DMSO) |

| Buffer | PBS (pH 7.4) or HEPES (50 mM, pH 7.5) |

| Quench | 5% Formic Acid (for MS) or 4x Laemmli Buffer (for Gel) |

| Enzyme | Trypsin (Sequencing Grade) for peptide mapping |

Protocol: Labeling & Detection

Step 1: Preparation of Stock Solutions

-

Dissolve HMBSF in anhydrous DMSO to 50 mM. Store at -20°C. Avoid freeze-thaw cycles to prevent moisture accumulation, though the SF group is relatively robust.

Step 2: Protein Incubation

-

Dilute target protein to 10 µM in PBS (pH 7.4).

-

Add HMBSF to a final concentration of 100 µM (10x excess).

-

Note: Maintain DMSO concentration < 2% to preserve protein structure.

-

Incubate at 37°C for 60 minutes with gentle agitation.

Step 3: Reaction Quenching

-

For Intact MS: Add Formic Acid to final 0.5% to drop pH < 3. This protonates nucleophiles and stops the reaction.

-

For Peptide Mapping: Proceed to Step 4 (Digestion) immediately, or precipitate protein using Acetone/Methanol.

Step 4: Digestion & Analysis (Bottom-Up)

-

Denature protein (Urea 8M), reduce (DTT), and alkylate (IAA).

-

Dilute Urea to < 1M.

-

Add Trypsin (1:50 enzyme:protein ratio) and incubate overnight at 37°C.

Step 5: Data Analysis (Critical)

-

Search MS data for a variable modification on Tyr, Lys, Ser, His .

-

Mass Shift Calculation:

-

MW of HMBSF (C7H7FO3S): ~190.19 Da

-

Loss of HF: ~20.01 Da

-

Observed Mass Shift: +170.18 Da

-

Application 2: Modular Probe Synthesis

The hydroxymethyl group (-CH2OH) on HMBSF is a "chemical handle." It allows researchers to convert this fragment into a full Activity-Based Probe (ABP) by attaching a fluorophore or biotin tag before the labeling experiment.

Synthetic Strategy: Converting HMBSF to an Alkyne Probe

To enable "Click Chemistry" (CuAAC) detection, the hydroxyl group can be etherified with propargyl bromide.

Reaction Scheme:

-

Reagents: HMBSF (1 eq), Propargyl Bromide (1.2 eq), NaH (1.5 eq) or Ag2O (mild conditions).

-

Solvent: Anhydrous DMF or THF.

-

Product: 3-(prop-2-yn-1-yloxymethyl)benzene-1-sulfonyl fluoride.

-

Usage: This new probe can label proteins, followed by a Click Reaction with Azide-Rhodamine for gel visualization.

Figure 2: Modular Probe Workflow

Caption: Workflow for converting the HMBSF scaffold into a functionalized probe for proteomic profiling.

Troubleshooting & Controls

To ensure scientific integrity, every experiment must include the following controls:

| Control Type | Description | Purpose |

| Competition Control | Pre-incubate with 10x excess of non-functionalized HMBSF before adding the biotinylated version. | Proves labeling is specific to the binding site, not non-specific aggregation. |

| Boiled Control | Heat-denature protein (95°C, 5 min) before adding probe. | Distinguishes activity-dependent labeling from non-specific surface labeling. |

| No-Probe Control | DMSO vehicle only. | Identifies background noise in MS or autofluorescence in gels. |

References

-

Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

-

Kelly, J. W., et al. (2018). "Inverse Drug Discovery Strategy to Identify Proteins that are Targeted by a Covalent Electrophile." Journal of the American Chemical Society.

-

Jones, L. H., et al. (2015). "Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes." ACS Chemical Biology.

-

Verma, A., et al. (2023). "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." MDPI Pharmaceuticals.

Sources

Bioconjugation techniques using 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride

An In-Depth Technical Guide to Bioconjugation Using 3-(Hydroxymethyl)benzene-1-sulfonyl Fluoride (HMBSF)

Introduction: Expanding the Bioconjugation Toolkit with Sulfonyl Fluorides

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biomedical research and therapeutic development.[1][2] From fluorescently labeling proteins for imaging to constructing highly specific antibody-drug conjugates (ADCs) for cancer therapy, the ability to selectively modify biomolecules is paramount.[2][3] Historically, bioconjugation strategies have heavily relied on the nucleophilicity of cysteine and lysine residues.[4] However, the emergence of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has introduced a powerful new paradigm, enabling the covalent targeting of a broader range of amino acid residues, including tyrosine, lysine, serine, threonine, and histidine.[5][6]

This guide focuses on the application of aryl sulfonyl fluorides, using this compound (HMBSF) as a representative reagent. Sulfonyl fluorides are exceptionally stable electrophilic "warheads" that exhibit remarkable biocompatibility until activated within the specific microenvironment of a protein binding site.[6][7] This unique reactivity profile makes them invaluable tools for creating targeted covalent inhibitors, developing novel chemoproteomic probes, and engineering advanced bioconjugates.[5][8]

The Mechanism: Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

The core of this bioconjugation technique is the SuFEx reaction, a click chemistry process wherein a nucleophilic amino acid side chain attacks the electrophilic sulfur(VI) center of the sulfonyl fluoride.[6] The fluoride ion, an excellent leaving group, is displaced, resulting in the formation of an exceptionally stable covalent bond.

Key mechanistic features include:

-

Nucleophilic Attack: The reaction is initiated by a suitable nucleophile on the protein. For tyrosine, the phenolate anion is the reactive species; for lysine, it is the unprotonated primary amine.

-

Microenvironment Influence: The reactivity of a specific amino acid residue is profoundly influenced by its local environment. The presence of nearby basic residues (like lysine, arginine, or histidine) can facilitate the deprotonation of tyrosine's hydroxyl group, significantly enhancing its nucleophilicity and reactivity towards the sulfonyl fluoride.[5][8]

-

Bond Formation: The reaction with tyrosine forms a stable sulfonate ester linkage, while reaction with lysine forms a robust sulfonamide bond.

Caption: Workflow for general protein labeling with an HMBSF probe.

Protocol 2: Chemoproteomic Target Identification in Cell Lysate

This protocol outlines a workflow to identify protein targets of an HMBSF-alkyne probe within a complex proteome.